molecular formula C29H36ClNO6 B328164 {4-chloro-2-[10-(3-methoxypropyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid

{4-chloro-2-[10-(3-methoxypropyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid

Cat. No.: B328164
M. Wt: 530 g/mol
InChI Key: VAYZLYHKDSNADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-chloro-2-[10-(3-methoxypropyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid is a complex organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and a substituted acridine moiety

Preparation Methods

The synthesis of {4-chloro-2-[10-(3-methoxypropyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid involves multiple steps. The synthetic route typically starts with the preparation of the chlorinated phenoxyacetic acid derivative, followed by the introduction of the acridine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

{4-chloro-2-[10-(3-methoxypropyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid undergoes various chemical reactions, including:

Scientific Research Applications

{4-chloro-2-[10-(3-methoxypropyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-chloro-2-[10-(3-methoxypropyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

{4-chloro-2-[10-(3-methoxypropyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl]phenoxy}aceticacid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C29H36ClNO6

Molecular Weight

530 g/mol

IUPAC Name

2-[4-chloro-2-[10-(3-methoxypropyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-9-yl]phenoxy]acetic acid

InChI

InChI=1S/C29H36ClNO6/c1-28(2)12-19-26(21(32)14-28)25(18-11-17(30)7-8-23(18)37-16-24(34)35)27-20(31(19)9-6-10-36-5)13-29(3,4)15-22(27)33/h7-8,11,25H,6,9-10,12-16H2,1-5H3,(H,34,35)

InChI Key

VAYZLYHKDSNADX-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2CCCOC)CC(CC3=O)(C)C)C4=C(C=CC(=C4)Cl)OCC(=O)O)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2CCCOC)CC(CC3=O)(C)C)C4=C(C=CC(=C4)Cl)OCC(=O)O)C(=O)C1)C

Origin of Product

United States

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